![molecular formula C21H18N4O3 B2535364 N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-12-8](/img/structure/B2535364.png)
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic N-oxides in Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, are valuable for their versatility as synthetic intermediates and their significance in biological contexts. These compounds have been used in metal complexes formation, catalysts design, asymmetric catalysis, and have shown potential in medicinal applications due to their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Pyrazolo[3,4-b]pyridine as a Kinase Inhibitor Scaffold
Pyrazolo[3,4-b]pyridine scaffolds have been recognized for their versatility in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors. This has led to their frequent appearance in patents and research related to a wide range of kinase targets, showcasing their importance in the development of therapeutic agents (Wenglowsky, 2013).
Pyrazolo[1,5-a]pyrimidine in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and its role as CNS agents and CRF1 antagonists. The scaffold's versatility in drug discovery is underscored by its potential for structure-activity relationship (SAR) exploration to develop drug candidates for various diseases (Cherukupalli et al., 2017).
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-24-12-15(20(26)22-17-10-6-7-11-18(17)28-2)19-16(13-24)21(27)25(23-19)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBMSICGVXRZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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